molecular formula C9H11ClO B1596814 1-(Chloromethyl)-2-ethoxybenzene CAS No. 60906-78-7

1-(Chloromethyl)-2-ethoxybenzene

Cat. No.: B1596814
CAS No.: 60906-78-7
M. Wt: 170.63 g/mol
InChI Key: SVMOJICBHLWIDJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-ethoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chloromethyl group and an ethoxy group

Scientific Research Applications

1-(Chloromethyl)-2-ethoxybenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-2-ethoxybenzene can be synthesized through the chloromethylation of 2-ethoxybenzene. One common method involves the reaction of 2-ethoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction typically proceeds under acidic conditions and at low temperatures to ensure high yields and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Derivatives such as 1-(aminomethyl)-2-ethoxybenzene, 1-(hydroxymethyl)-2-ethoxybenzene, and 1-(thiomethyl)-2-ethoxybenzene.

    Oxidation Reactions: Products include 2-ethoxybenzaldehyde and 2-ethoxybenzoic acid.

    Reduction Reactions: The primary product is 1-(methyl)-2-ethoxybenzene.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-ethoxybenzene primarily involves its reactivity as an electrophile. The chloromethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The ethoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-donating and electron-withdrawing groups on the aromatic ring provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(chloromethyl)-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMOJICBHLWIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368890
Record name 1-(chloromethyl)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60906-78-7
Record name 1-(chloromethyl)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-2-ethoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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